Dolasetron - 115956-12-2

Dolasetron

Catalog Number: EVT-266160
CAS Number: 115956-12-2
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolasetron, specifically Dolasetron mesylate, is a synthetic compound primarily recognized for its role as a 5-HT3 receptor antagonist. [, , ] This classification stems from its ability to selectively bind to and inhibit the action of serotonin at the 5-HT3 receptor subtype. [, , ] Within the realm of scientific research, Dolasetron serves as a valuable tool for investigating the physiological and pharmacological roles of 5-HT3 receptors, particularly in the context of nausea and vomiting. [, , , ]

Synthesis Analysis

Dolasetron can be synthesized through various methods, typically involving multiple steps to convert precursor compounds into the final product. One notable synthesis route includes:

  1. Preparation of Intermediate Compounds: Initial compounds are synthesized, which serve as intermediates in the final production of Dolasetron.
  2. Reduction and Esterification: The ketone group in the intermediate is reduced using sodium borohydride, followed by esterification with indole-3-carboxylic acid or its derivatives .
  3. Final Conversion: The last step often involves a dealcoxycarbonylation reaction, where the intermediate undergoes further transformations to yield Dolasetron, typically in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

This multi-step process allows for high yields and purity of Dolasetron, minimizing waste and reducing the number of solvents used.

Molecular Structure Analysis

The molecular structure of Dolasetron features a complex arrangement that contributes to its pharmacological activity. Key structural details include:

  • Core Structure: The compound contains an indole ring fused with a tricyclic structure, which is essential for its interaction with serotonin receptors.
  • Functional Groups: The presence of an oxo group (ketone) and a carboxylate enhances its solubility and binding affinity to the target receptors.
Chemical Reactions Analysis

Dolasetron undergoes several chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: The conversion of ketones to alcohols using reducing agents like sodium borohydride.
  2. Esterification: Formation of esters from acids and alcohols, crucial for synthesizing Dolasetron from its precursors.
  3. Dealkoxycarbonylation: A key step in the final synthesis that involves removing an alkoxy group to form the active compound.

These reactions are critical in ensuring the efficiency and yield of the synthesis process.

Mechanism of Action

Dolasetron functions primarily by antagonizing serotonin receptors, specifically the 5-HT3 subtype, which are involved in mediating nausea and vomiting responses:

  1. Receptor Binding: Dolasetron binds to the 5-HT3 receptors located in both the central nervous system and peripheral nervous system.
  2. Inhibition of Serotonin Action: By blocking these receptors, Dolasetron prevents serotonin from exerting its emetic effects, thus mitigating nausea and vomiting.
  3. Clinical Efficacy: This mechanism is particularly effective in patients undergoing chemotherapy, where serotonin release is often triggered by cytotoxic drugs .
Physical and Chemical Properties Analysis

Dolasetron possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; slightly soluble in water.
  • Melting Point: The melting point ranges around 172°C to 174°C depending on its polymorphic form .

Relevant Data

  • pH Stability Range: Stable within a pH range commonly found in pharmaceutical formulations.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Dolasetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is widely prescribed to patients receiving chemotherapy to prevent acute nausea and vomiting episodes.
  • Postoperative Nausea Management: Utilized in surgical patients to reduce postoperative nausea and vomiting.

Additionally, ongoing research explores its potential applications in other areas such as migraine treatment and anxiety disorders due to its central nervous system effects .

Pharmacological Mechanisms of 5-HT3 Receptor Antagonism

Structural Determinants of Serotonin Receptor Subtype Selectivity

Dolasetron mesylate is a carbazole derivative belonging to the first-generation 5-HT₃ receptor antagonists. Its chemical structure features a ketone group that undergoes rapid reduction to form the active metabolite hydrodolasetron, which exhibits high affinity for 5-HT₃ receptors [1] [8]. The 5-HT₃ receptor is a pentameric ligand-gated ion channel (pLGIC) composed of five subunits arranged around a central ion pore. Functional channels may exist as homomers (five 5-HT₃A subunits) or heteromers (combinations of 5-HT₃A with 5-HT₃B, 5-HT₃C, 5-HT₃D, or 5-HT₃E subunits) [3] [10].

Hydrodolasetron binds competitively to the orthosteric site located at subunit interfaces in the extracellular domain. Key residues critical for ligand recognition include:

  • Loop B: Tryptophan (Trp156) forms cation-π interactions with the ligand's cationic center
  • Loop C: Tyrosine (Tyr207) stabilizes binding via hydrogen bonding
  • Loop D: Tryptophan (Trp63) and arginine (Arg65) create electrostatic interactions [9].

This binding motif confers remarkable selectivity for 5-HT₃ over other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄) due to structural divergence in the orthosteric pocket. Unlike ondansetron, which exhibits moderate affinity for 5-HT₁B, 5-HT₁C, α₁-adrenergic, and µ-opioid receptors, dolasetron/hydrodolasetron maintains >1000-fold selectivity for 5-HT₃ receptors [6] [10].

Table 1: Structural Features Influencing 5-HT₃ Receptor Antagonist Selectivity

CompoundChemical ClassKey Binding ResiduesReceptor Selectivity Profile
Dolasetron (Hydrodolasetron)Carbazole derivativeTrp156, Tyr207, Trp63, Arg65Selective for all 5-HT₃ subtypes
OndansetronIndazole derivativeVaried interaction profileBinds 5-HT₁B, 5-HT₁C, α₁-adrenergic, µ-opioid
GranisetronIndole derivativeTrp156, Tyr207, Trp63, Tyr126Highly selective for 5-HT₃
PalonosetronIsoquinoline derivativeTrp156, Tyr207, Trp63, Tyr126Ultra-selective for 5-HT₃A

Allosteric Modulation vs. Competitive Binding Dynamics

Dolasetron (via hydrodolasetron) functions as a competitive antagonist at the serotonin binding site, preventing 5-HT from activating the receptor complex. Upon serotonin binding to native receptors, conformational changes occur that open the transmembrane ion channel, permitting Na⁺ and K⁺ flux that depolarizes neurons and triggers emetic signaling [3] [9]. Hydrodolasetron binds with high affinity (Kᵢ ≈ 25 nM) to the same site as serotonin, but fails to induce the gating transitions required for channel opening [8].

In contrast, second-generation antagonists like palonosetron exhibit allosteric inhibition properties. Palonosetron binds the orthosteric site but additionally stabilizes a receptor conformation that reduces the binding affinity of serotonin through negative cooperativity. This dual mechanism involves:

  • Initial competitive blockade
  • Induction of long-lasting conformational change in the receptor complex [4] [7]

Molecular dynamics simulations reveal that competitive antagonists (hydrodolasetron, ondansetron) permit greater receptor flexibility after binding compared to allosteric modulators. This distinction explains why palonosetron demonstrates prolonged receptor occupancy (>48 hours) versus dolasetron's shorter inhibition window (6-8 hours) despite similar plasma half-lives [4] [7] [9].

Table 2: Pharmacodynamic Properties of 5-HT₃ Receptor Antagonists

PropertyDolasetronOndansetronGranisetronPalonosetron
Binding MechanismCompetitiveCompetitiveCompetitiveAllosteric modulation
Receptor Dissociation Half-life6-8 hours~5 hours~9 hours>48 hours
Receptor Binding Affinity (Kᵢ, nM)~25~15~1~0.1
Metabolic PathwayCYP2D6 (primary)CYP3A4, CYP2D6CYP2D6CYP2D6, CYP3A4

Comparative Efficacy Profiles Among 5-HT₃ Antagonists

First-generation antagonists (dolasetron, ondansetron, granisetron) demonstrate comparable efficacy in preventing acute-phase chemotherapy-induced nausea and vomiting (CINV), typically within the first 24 hours post-treatment. However, their efficacy diminishes significantly in delayed-phase CINV (24-120 hours) due to shorter receptor occupancy and the involvement of non-serotonergic pathways [1] [6].

Dolasetron specifically shows:

  • Bioavailability conversion: Rapid hepatic reduction to hydrodolasetron (>90% conversion within 30 minutes)
  • Plasma kinetics: Peak hydrodolasetron concentration at 0.6 hours post-IV administration
  • Elimination profile: Primarily renal excretion (53% unchanged), half-life ≈7 hours [1] [8]

Second-generation palonosetron exhibits superior efficacy in delayed CINV due to:

  • 30-fold higher binding affinity for 5-HT₃ receptors
  • Allosteric inhibition mechanism prolonging receptor blockade
  • Positive cooperativity with corticosteroids like dexamethasone [1] [9]

Extended-release formulations of granisetron (transdermal patch, subcutaneous injection) bridge this efficacy gap by maintaining therapeutic concentrations for 5-7 days, outperforming even palonosetron in breakthrough emesis prevention during multi-day chemotherapy [1] [6].

Peripheral vs. Central Nervous System Target Engagement

Dolasetron's antiemetic effects stem from dual engagement sites:

  • Peripheral action: Blocks 5-HT₃ receptors on vagal afferent nerves in gastrointestinal mucosa
  • Central action: Inhibits receptors in the brainstem's chemoreceptor trigger zone (CTZ) and nucleus tractus solitarius [2] [6]

The blood-brain barrier permeability of hydrodolasetron is limited (brain:plasma ratio ≈ 0.3), suggesting peripheral mechanisms dominate its antiemetic effects. This contrasts with ondansetron, which achieves significant CNS penetration due to greater lipophilicity [2] [10]. Heteromeric 5-HT₃AB receptors predominate in peripheral neurons and exhibit:

  • Higher single-channel conductance (≈10 pS vs. 0.4 pS for homomeric 5-HT₃A)
  • Distinct pharmacology: Reduced sensitivity to picrotoxin inhibition
  • Enhanced calcium permeability [3] [10]

5-HT₃ receptor distribution patterns explain clinical efficacy variations:

  • Peripheral-predominant antagonists (dolasetron, granisetron) effectively control chemotherapy-induced emesis but show limited efficacy in CNS-mediated conditions
  • CNS-penetrant agents (ondansetron) demonstrate broader activity in centrally-mediated nausea but increased incidence of headache due to cortical 5-HT₃ receptor blockade [2] [6] [10]

Properties

CAS Number

115956-12-2

Product Name

Dolasetron

IUPAC Name

[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1

InChI Key

UKTAZPQNNNJVKR-UDXKHGJESA-N

SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Solubility

2.61e-01 g/L

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Isomeric SMILES

C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.